N-[4-(Chloro-difluoro-methoxy)-phenyl]-3-(4-methyl-piperidin-1-yl)-propionamide
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Overview
Description
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDE is a synthetic compound known for its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound features a chlorodifluoromethoxy group attached to a phenyl ring, which is further connected to a piperidine ring via a propanamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorodifluoromethoxyphenyl Intermediate: This step involves the reaction of 4-nitrophenol with chlorodifluoromethane in the presence of a base to form 4-(chlorodifluoromethoxy)nitrobenzene.
Reduction of the Nitro Group: The nitro group in 4-(chlorodifluoromethoxy)nitrobenzene is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of the Amide Linkage: The resulting amine is then reacted with 3-(4-methylpiperidin-1-yl)propanoyl chloride to form the final product, N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorodifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE: This compound shares the chlorodifluoromethoxyphenyl group but has different functional groups attached to the phenyl ring.
4-ANPP (4-anilino-N-phenethylpiperidine): A precursor in the synthesis of fentanyl analogues, sharing structural similarities with the piperidine ring.
Uniqueness
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H21ClF2N2O2 |
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Molecular Weight |
346.80 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-3-(4-methylpiperidin-1-yl)propanamide |
InChI |
InChI=1S/C16H21ClF2N2O2/c1-12-6-9-21(10-7-12)11-8-15(22)20-13-2-4-14(5-3-13)23-16(17,18)19/h2-5,12H,6-11H2,1H3,(H,20,22) |
InChI Key |
IYDWNKFDNYCRCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl |
Origin of Product |
United States |
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